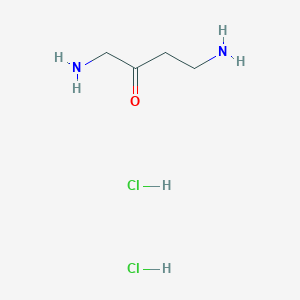

1,4-Diamino-2-butanone dihydrochloride

Description

Historical Trajectory and Evolution of Synthetic Interest in 1,4-Diamino-2-butanone Dihydrochloride (B599025)

The initial documented preparation of 1,4-Diamino-2-butanone dihydrochloride can be traced back to the mid-20th century. A notable early synthesis was described by Michalski and colleagues in 1953, laying the groundwork for future investigations into this and related compounds. cas.cz The initial interest in this molecule was primarily as a structural analogue and competitive inhibitor in biological systems.

Subsequent research saw the application of this compound as a tool in microbiology and biochemistry. For instance, it was utilized as a supplement in growth media for certain bacteria, such as Bordetella pertussis and Bordetella bronchiseptica. sigmaaldrich.com A significant evolution in its synthetic interest came with the discovery of its role as a potent inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. researchgate.netresearchgate.net This property made it a valuable precursor in the directed fermentation of rhizoferrin (B1680593), a siderophore. researchgate.netoup.com By inhibiting the natural production of putrescine, the diamine backbone of rhizoferrin, the introduction of 1,4-diamino-2-butanone allowed for the synthesis of novel rhizoferrin analogues. researchgate.net This demonstrated the utility of the compound in manipulating biosynthetic pathways to generate new chemical entities.

Fundamental Significance of the Diamino-Ketone Motif in Advanced Organic Synthesis and Chemical Biology

The diamino-ketone motif, exemplified by 1,4-Diamino-2-butanone, holds considerable significance in both advanced organic synthesis and chemical biology. The presence of two primary amine groups and a central ketone functionality provides multiple reactive sites for chemical modification and conjugation.

In the realm of advanced organic synthesis , the amino ketone moiety is a highly valuable synthon. rsc.org The development of new synthetic protocols for α-amino ketones has been an active area of research due to their importance in medicinal chemistry. rsc.org The diamino-ketone structure allows for a range of transformations, including the formation of imines, enamines, and subsequent reactions to build more complex heterocyclic structures. The ketone can undergo nucleophilic addition, while the amine groups can be functionalized through acylation, alkylation, or used to form Schiff bases.

From a chemical biology perspective, 1,4-Diamino-2-butanone serves as a powerful molecular probe. Its structural similarity to putrescine, a naturally occurring polyamine, allows it to act as a competitive inhibitor in polyamine metabolism. researchgate.netnih.gov Polyamines are crucial for cell growth, differentiation, and proliferation, making their biosynthetic pathways attractive targets for drug development, particularly in parasites like Trypanosoma cruzi and Leishmania. researchgate.netresearchgate.net The compound's ability to interfere with polyamine synthesis and transport has been shown to induce redox imbalance and cytotoxicity in these organisms. nih.gov Furthermore, its application in precursor-directed biosynthesis highlights its utility in generating novel bioactive molecules. researchgate.netresearchgate.netresearchgate.net For example, its use led to the formation of 2-oxorhizoferrin, an analogue not observed with other putrescine analogues. oup.com

Current Research Landscape and Unexplored Methodological Voids Pertaining to this compound

The current research landscape for this compound is predominantly focused on its application as a biochemical tool to study polyamine metabolism and as a precursor for generating novel bioactive compounds through fermentation. researchgate.netresearchgate.netresearchgate.netresearchgate.net Its use as an inhibitor of ornithine decarboxylase continues to be a key area of investigation in parasitology and microbiology. researchgate.netresearchgate.net

Despite its utility, there are several unexplored methodological voids pertaining to this compound. While early synthetic methods exist, there is a lack of modern, high-yielding, and stereoselective synthetic routes to 1,4-Diamino-2-butanone and its derivatives. The development of more efficient and scalable syntheses would significantly enhance its accessibility for broader research applications.

Furthermore, the full synthetic potential of the diamino-ketone motif in this specific molecule remains largely untapped. There is a notable absence of studies exploring its use as a versatile building block in combinatorial chemistry or for the synthesis of diverse heterocyclic scaffolds. The development of orthogonal protection strategies for the two amine functionalities would open up avenues for more complex and targeted molecular designs.

Another area that warrants further exploration is its potential in bioorthogonal chemistry. While it has been used to probe biological systems, its ketone functionality could potentially be exploited for bioorthogonal ligation reactions, allowing for the specific labeling and tracking of biomolecules in living systems. The exploration of these methodological voids could unlock new applications for this compound in medicinal chemistry, chemical biology, and materials science.

| Property | Value |

| Chemical Formula | C₄H₁₂Cl₂N₂O |

| Molecular Weight | 175.06 g/mol |

| CAS Number | 3660-09-1 |

| Melting Point | 221 °C (decomposes) |

| InChI Key | HDRKYQXFDHZZOW-UHFFFAOYSA-N |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-diaminobutan-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.2ClH/c5-2-1-4(7)3-6;;/h1-3,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRKYQXFDHZZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3660-09-1 | |

| Record name | 1,4-diaminobutan-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,4 Diamino 2 Butanone Dihydrochloride

Retrosynthetic Analysis of the 1,4-Diamino-2-butanone Molecular Framework

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com This process involves breaking bonds (disconnections) that correspond to known and reliable chemical reactions, but in reverse. amazonaws.com

For the 1,4-diamino-2-butanone framework, the key structural features are a ketone and two primary amino groups in a 1,4-relationship. The analysis begins by identifying the most logical disconnections.

C-N Bond Disconnection: The most apparent disconnections are the carbon-nitrogen bonds. Breaking these bonds leads to a C4 dicationic synthon and two ammonia (B1221849) equivalents. This suggests synthetic strategies involving the amination of a suitable C4 electrophile.

Functional Group Interconversion (FGI): A crucial strategy in retrosynthesis is FGI, where one functional group is converted into another to facilitate a disconnection. deanfrancispress.com The primary amino groups can be retrosynthetically derived from other nitrogen-containing functionalities that are easier to introduce or are less reactive under certain conditions. Common precursor groups include azides (N₃) or nitro groups (NO₂), which can be reliably reduced to amines in a forward synthesis.

C-C Bond Disconnection: Disconnecting the carbon-carbon bonds offers alternative pathways. For instance, a disconnection alpha to the ketone (C2-C3 bond) could lead to synthons representing an acyl cation and a 2-aminoethyl anion. While less direct, this approach opens up possibilities involving enolate chemistry or Grignard-type reactions with appropriately functionalized reagents.

A plausible retrosynthetic tree based on FGI and C-N disconnections is the most straightforward approach. This identifies a key precursor, a 4-carbon chain containing a ketone and two electrophilic centers, or two latent amino functionalities. This logical breakdown provides a clear roadmap for designing synthetic pathways. deanfrancispress.com

Established Synthetic Routes and Mechanistic Considerations

Building upon the retrosynthetic analysis, several established methods can be employed to construct the 1,4-diamino-2-butanone molecule.

Reductive amination is a powerful and widely used method for forming C-N bonds, involving the reaction of a carbonyl compound with an amine to generate an imine or iminium ion, which is subsequently reduced to an amine. sigmaaldrich.com This can be performed in a single pot or in a stepwise manner. nih.gov

In the context of 1,4-diamino-2-butanone, a direct double reductive amination on a 1,4-dicarbonyl precursor is conceivable. However, a more controlled approach would involve a precursor molecule containing one carbonyl group and one or two latent amine functionalities. The reaction typically proceeds under mildly acidic conditions (pH ~5) to facilitate imine formation without deactivating the amine nucleophile. organicchemistrytutor.com

A variety of reducing agents can be used, each with specific advantages.

Sodium borohydride (B1222165) (NaBH₄): A common and inexpensive reducing agent, though it can also reduce the starting aldehyde or ketone if not used in a stepwise process. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the protonated imine over the carbonyl group, allowing for efficient one-pot reactions. nih.govmasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another selective reducing agent that is often preferred over NaBH₃CN as it avoids the use of toxic cyanide reagents. masterorganicchemistry.comorganic-chemistry.org

Interactive Table: Common Reagents in Reductive Amination

| Reducing Agent | Key Characteristics | Typical Solvent(s) |

| Sodium Borohydride (NaBH₄) | Strong, can reduce parent carbonyl. Often used in a two-step process. organic-chemistry.org | Methanol, Ethanol |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over ketones/aldehydes. Allows for one-pot synthesis. sigmaaldrich.commasterorganicchemistry.com | Methanol, Dichloroethane |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, non-toxic alternative to NaBH₃CN. Tolerates acid-sensitive groups. organic-chemistry.org | Dichloroethane (DCE), THF |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂). Effective but requires specialized equipment. nih.gov | Methanol, Ethanol, Ethyl Acetate |

Functional Group Interconversion (FGI) is a cornerstone of multi-step synthesis, allowing for the strategic manipulation of reactive groups. ias.ac.in For the synthesis of 1,4-diamino-2-butanone, precursors containing functionalities that can be readily converted to amines are highly valuable. This approach avoids the direct handling of potentially reactive free amines and allows for milder reaction conditions in the final steps.

Key FGI strategies include:

Reduction of Nitro Groups: A precursor such as 1,4-dinitro-2-butanone can be synthesized and subsequently reduced. The reduction of nitro compounds to primary amines is a high-yielding and reliable transformation, commonly achieved through catalytic hydrogenation (e.g., H₂ over a Palladium, Platinum, or Nickel catalyst) or with metals in acidic media (e.g., Sn/HCl, Fe/HCl).

Reduction of Azides: Azido groups serve as excellent latent amines. A precursor like 1,4-diazido-2-butanone can be converted to the diamine via catalytic hydrogenation or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis).

Deprotection of Protected Amines: Synthesis can proceed using amines protected with groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These protecting groups prevent unwanted side reactions. The final step of the synthesis is the removal of these groups, typically under acidic conditions for Boc (e.g., with HCl or TFA) or via hydrogenolysis for Cbz. mit.edu

Interactive Table: Precursor Functional Groups and Their Conversion to Amines

| Precursor Functional Group | Reagent(s) for Conversion | Reaction Type |

| Nitro (-NO₂) | H₂, Pd/C; or Fe, HCl | Reduction |

| Azide (-N₃) | H₂, Pd/C; or PPh₃ then H₂O (Staudinger Reaction) | Reduction |

| Nitrile (-CN) | H₂, Raney Ni; or LiAlH₄ | Reduction |

| Phthalimide | H₂NNH₂ (Hydrazine) | Gabriel Synthesis (Cleavage) |

| Boc-Amine (-NHBoc) | HCl, Trifluoroacetic Acid (TFA) mit.edu | Deprotection |

| Cbz-Amine (-NHCbz) | H₂, Pd/C | Hydrogenolysis (Deprotection) |

The synthesis of 1,4-diamino-2-butanone often requires a multi-step approach to build the molecule from simpler, readily available starting materials. savemyexams.com Such pathways provide control over reactivity and regioselectivity, which is crucial when multiple functional groups are present. flinders.edu.au

A hypothetical multi-step synthesis could commence from a C4 starting material like succinic acid dinitrile. A general sequence might be:

Partial Reduction: Selective reduction of one nitrile group to an amine, while the other remains intact.

Protection: Protection of the newly formed amine to prevent its interference in subsequent steps.

Ketone Formation: Conversion of the remaining nitrile to a ketone. This is a challenging transformation that may require specific methodologies, such as reaction with a Grignard reagent followed by hydrolysis.

Final Reduction/Deprotection: Reduction of the protecting group and the introduction of the second amine functionality, followed by deprotection to yield the target molecule.

The design of a successful multi-step synthesis relies on a deep understanding of the reactivity of each functional group and the strategic use of protecting groups to orchestrate the desired transformations. savemyexams.com

Novel and Emerging Synthetic Approaches

While established routes are reliable, research continues to seek more efficient, sustainable, and selective methods.

Modern catalysis offers significant advantages for the synthesis of complex amines. Transition metal catalysts, in particular, can facilitate reactions under milder conditions and with higher selectivity than stoichiometric reagents.

Catalytic Reductive Amination: Instead of hydride reagents, catalytic transfer hydrogenation can be employed. Systems using catalysts like nickel nanoparticles with isopropanol (B130326) as the hydrogen source have been developed for the reductive amination of ketones. organic-chemistry.org Cp*Ir complexes have also been shown to catalyze the direct reductive amination of ketones to primary amines using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org These methods can reduce waste and improve the safety profile of the synthesis.

Catalytic Diamination: Direct diamination of alkenes is a highly atom-economical strategy for synthesizing 1,2-diamines. ua.es While the target molecule is a 1,4-diamino compound, related catalytic principles could be adapted to precursors. For example, a catalytic process could be envisioned to install the two amine functionalities onto a C4 backbone in a single, highly efficient step. The development of catalysts for such transformations is an active area of research. ua.es

These emerging catalytic methods represent the forefront of synthetic chemistry, promising more streamlined and environmentally benign pathways to valuable chemical entities like 1,4-diamino-2-butanone.

Principles of Green Chemistry and Sustainable Synthesis in its Preparation

The integration of green chemistry principles into the synthesis of 1,4-diamino-2-butanone dihydrochloride (B599025) is essential for developing environmentally responsible and economically feasible production processes. While dedicated research on the green synthesis of this specific compound is not extensively documented, the principles can be applied by examining the synthesis of its precursors and analogous structures. Key areas for sustainable improvement include the use of renewable feedstocks, minimizing hazardous substances, and enhancing atom economy.

A significant starting point for many synthetic routes to 1,4-diamino-2-butanone is 1,4-dihalobutane or similar synthons. thieme-connect.com Traditional methods often employ hazardous reagents and generate considerable waste. A greener alternative could involve biocatalytic routes or the utilization of starting materials derived from biomass. For example, converting succinic acid, which can be produced via fermentation of renewable resources, into a suitable precursor for 1,4-diamino-2-butanone presents a potential sustainable pathway. nih.gov

Improving atom economy is also a central goal. This involves designing synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product. Catalytic methods, especially those using highly efficient and recyclable catalysts, are pivotal in achieving high atom economy. The development of catalytic routes for synthesizing 1,4-diamino-2-butanone that avoid stoichiometric reagents would be a major advancement toward a more sustainable process.

Stereoselective and Enantioselective Synthesis (if applicable to specific derivatives or precursors)

The molecule 1,4-Diamino-2-butanone is achiral, meaning it does not possess a non-superimposable mirror image. Consequently, stereoselective and enantioselective synthesis is not directly applicable to the final compound itself. However, these synthetic strategies are highly relevant when considering the synthesis of its derivatives or when using chiral precursors.

The importance of stereoselectivity also arises when 1,4-diamino-2-butanone is used as a building block for more complex, chiral molecules. In these subsequent reactions, the amino and keto groups can participate in the formation of new stereocenters, where the use of chiral auxiliaries or catalysts would be necessary to control the stereochemical outcome. rsc.orgacs.org While direct enantioselective synthesis of 1,4-diamino-2-butanone is not a factor, its synthesis and subsequent use in chemical transformations underscore the importance of stereochemical control in modern organic synthesis. The development of synthetic routes that incorporate chiral elements would likely involve asymmetric catalysis, the use of the chiral pool, or chiral resolving agents. acs.orgrsc.orgacs.org

Optimization and Scale-Up Strategies for Laboratory and Industrial Synthesis

Transitioning the synthesis of 1,4-Diamino-2-butanone dihydrochloride from a laboratory setting to an industrial scale necessitates meticulous optimization of reaction conditions and a robust scale-up strategy. biosynce.com Key parameters requiring careful consideration include reaction temperature, pressure, reactant concentrations, catalyst loading, and reaction duration. biosynce.comresearchgate.net

Laboratory-scale syntheses often prioritize proof-of-concept and yield, with less emphasis on cost and throughput. biosynce.com For industrial production, economic viability and safety are paramount. biosynce.com Optimization typically employs a Design of Experiments (DoE) approach to systematically investigate the influence of multiple variables on the reaction's outcome. This methodology allows for the identification of optimal conditions that maximize yield and purity while minimizing reaction time and energy consumption.

A primary challenge in scaling up chemical processes is managing heat transfer. Exothermic reactions that are easily controlled in small lab flasks can become difficult to manage in large reactors, potentially leading to dangerous runaway reactions. A thorough understanding of the reaction's thermodynamics and the implementation of efficient cooling systems are therefore critical for safe and dependable industrial production.

The choice of equipment is another vital factor. While laboratory syntheses may utilize standard glassware, industrial production demands robust reactors constructed from materials that can withstand the reaction conditions and resist corrosion. The mode of operation—batch, semi-batch, or continuous flow—must also be carefully selected based on reaction kinetics and production requirements. Continuous flow chemistry, in particular, offers several advantages for scale-up, including superior heat and mass transfer, enhanced safety, and the potential for higher throughput and automation.

Purification of the final product is a key consideration for industrial synthesis. Laboratory-scale purification techniques like column chromatography are often impractical and uneconomical for large-scale production. wikipedia.org Alternative methods such as crystallization, distillation, or extraction must be developed and optimized to ensure the final product meets the required purity standards. The recovery and recycling of solvents and catalysts are also crucial for an economically and environmentally sustainable industrial process.

Interactive Data Table: Representative Parameters for Synthesis Optimization

This table illustrates a hypothetical set of parameters that would be investigated during the optimization of a synthetic step for this compound. Users can sort the data by clicking on the column headers.

| Parameter | Laboratory Scale Range | Optimized Pilot Scale Condition |

| Temperature (°C) | 25 - 120 | 95 |

| Pressure (atm) | 1 - 10 | 5 |

| Catalyst Loading (mol%) | 0.05 - 1.5 | 0.2 |

| Reactant Concentration (M) | 0.2 - 2.0 | 1.2 |

| Reaction Time (hours) | 1 - 48 | 8 |

Reactivity and Mechanistic Investigations of 1,4 Diamino 2 Butanone Dihydrochloride

Chemical Reactivity of the Primary Amine Functionalities

The two primary amine functionalities (at C1 and C4) are key centers of nucleophilicity and basicity in the molecule. Their reactivity is influenced by the electron-withdrawing effect of the adjacent carbonyl group, particularly for the amine at the C1 position.

Nucleophilic Characteristics and Reactivity in Condensation Reactions

The lone pair of electrons on the nitrogen atoms of the primary amines makes them effective nucleophiles. This is a foundational characteristic that drives many of their reactions. The measured pKa values of 7.5 and 9.5 for the amine groups of 1,4-diamino-2-butanone (DAB) confirm their capacity to act as bases and, by extension, as nucleophiles. nih.gov In condensation reactions, these amines can attack electrophilic centers, such as the carbon of a carbonyl group, leading to the formation of a new carbon-nitrogen bond and the elimination of a small molecule, typically water.

The presence of two amine groups allows for the possibility of mono- or di-substitution, depending on the stoichiometry and reaction conditions. Furthermore, the molecule's structure presents the potential for intramolecular condensation reactions, which could lead to the formation of cyclic products.

Imine and Enamine Formation Pathways

A classic reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. When reacting with an external carbonyl compound, the primary amines of 1,4-diamino-2-butanone serve as the nitrogen nucleophile. The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate.

The established mechanism for imine formation involves several key steps:

| Step | Description |

| 1. Nucleophilic Attack | The primary amine attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine. |

| 3. Protonation of Oxygen | The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). |

| 4. Elimination of Water | The lone pair on the nitrogen assists in the elimination of a water molecule, forming a C=N double bond and generating a positively charged iminium ion. |

| 5. Deprotonation | A base removes a proton from the nitrogen, resulting in the final, neutral imine product. |

Enamine formation, in contrast, occurs when a secondary amine reacts with an aldehyde or ketone. Since 1,4-diamino-2-butanone contains primary amines, it will not directly form an enamine in this manner. Enamine formation would only become possible if the primary amines were first converted to secondary amines, for instance, through an alkylation reaction.

Alkylation and Acylation Reactions

As typical primary amines, the amino groups of 1,4-diamino-2-butanone are expected to undergo nucleophilic substitution reactions with alkylating and acylating agents.

Alkylation: In an alkylation reaction, the amine's lone pair attacks an electrophilic carbon, such as one bearing a good leaving group (e.g., in an alkyl halide). This SN2-type reaction forms a new carbon-nitrogen bond. Depending on the reagents and conditions, mono- and di-alkylation can occur, yielding secondary and tertiary amine derivatives. Over-alkylation to form quaternary ammonium (B1175870) salts is also possible.

Acylation: Acylation involves the reaction of the amine with an acylating agent like an acyl chloride or an acid anhydride. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of an amide. Given the two amine groups, mono- and di-acylation are both feasible outcomes.

While specific studies detailing the alkylation and acylation of 1,4-diamino-2-butanone are not prevalent in general literature, this reactivity is a fundamental and predictable aspect of its chemical behavior based on the known reactions of primary amines.

Chemical Reactivity of the Ketone Carbonyl Group

The ketone functional group at the C2 position provides a primary site for electrophilic reactivity, complementing the nucleophilic nature of the amine groups.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbon-oxygen double bond of the ketone is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile. This site is susceptible to attack by a wide range of nucleophiles in what is known as a nucleophilic addition reaction. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which changes its hybridization from sp² to sp³. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

The reactivity of the carbonyl can be enhanced by electron-withdrawing groups on adjacent carbons; here, the C1-aminomethyl group influences the electrophilicity of the C2-carbonyl. A variety of nucleophiles can participate in this reaction, leading to diverse products.

| Nucleophile Type | Example Reagent | Product Functional Group |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic | Grignard Reagent (R-MgBr) | Tertiary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amines (Intramolecular) | C4-amine of the same molecule | Cyclic imine/hemiaminal |

Enolization and Related Alpha-Carbon Reactivity

The ketone group in 1,4-diamino-2-butanone possesses protons on the adjacent carbons (α-carbons), namely at C1 and C3. These α-protons are acidic and can be removed by a base to form a nucleophilic intermediate known as an enolate. The formation of the enolate is a reversible equilibrium.

The resulting enolate has two nucleophilic sites (the α-carbon and the oxygen), but it typically reacts with electrophiles at the carbon. This reactivity is the basis for important carbon-carbon bond-forming reactions.

Enolate Formation: A base can abstract a proton from either C1 or C3. The resulting enolate is a resonance-stabilized species. Research on 1,4-diamino-2-butanone (DAB) has identified the formation of a "resonant enoyl radical adduct," which supports the accessibility of this enol/enolate pathway and reactivity at the alpha-carbon. nih.gov

Alpha-Alkylation: The enolate can react with electrophiles like alkyl halides in an SN2 reaction to form a new C-C bond at the α-position. libretexts.org This provides a method to introduce alkyl chains adjacent to the carbonyl group. The use of specific bases, such as lithium diisopropylamide (LDA), is often employed to ensure complete and regioselective enolate formation. youtube.comyoutube.com

Aldol-Type Reactions: The enolate can also act as a nucleophile toward other carbonyl compounds (including another molecule of 1,4-diamino-2-butanone itself) in an aldol (B89426) addition or condensation reaction, further highlighting the compound's capacity for complex self-reactions.

Interplay of Amine and Ketone Functionalities Leading to Cyclizations and Rearrangements

The bifunctional nature of 1,4-diamino-2-butanone is the cornerstone of its chemical behavior. The nucleophilic primary amine groups can readily interact with the electrophilic carbonyl carbon, setting the stage for a variety of intramolecular reactions.

The strategic positioning of the amine and ketone groups in 1,4-diamino-2-butanone allows for its use as a precursor in the synthesis of several key heterocyclic systems.

Pyrrole (B145914) Formation: While not a direct cyclization product, derivatives of 1,4-diamino-2-butanone could potentially be used to form pyrroles. For instance, a Paal-Knorr type synthesis, a classic method for pyrrole formation from 1,4-dicarbonyl compounds, could be envisaged. nih.gov Although 1,4-diamino-2-butanone is not a 1,4-dicarbonyl, its derivatives could be chemically transformed into suitable precursors.

Piperidine (B6355638) Formation: The formation of a six-membered piperidine ring is a plausible cyclization pathway. This could occur via an intramolecular reductive amination. Under reducing conditions, one of the amine groups could react with the ketone to form a cyclic imine or enamine intermediate, which would then be reduced to the corresponding piperidine derivative. The synthesis of piperidones, which are precursors to piperidines, often involves the cyclization of amino esters or similar bifunctional molecules. rsc.org

Imidazole (B134444) Formation: The 1,4-diamine structure is a key feature for the potential synthesis of imidazole derivatives. Condensation of 1,4-diamino-2-butanone with a suitable one-carbon electrophile, such as an aldehyde or its equivalent, could lead to the formation of a dihydro-imidazole intermediate. Subsequent oxidation would then yield the aromatic imidazole ring. The synthesis of imidazoles often involves the reaction of a 1,2-diamine with an aldehyde, followed by oxidation. quora.com In the case of 1,4-diamino-2-butanone, an intramolecular cyclization followed by reaction with another agent could be a potential, albeit more complex, route.

The dual functionality of 1,4-diamino-2-butanone makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. A hypothetical tandem reaction could involve the initial formation of a cyclic intermediate, such as a dihydropyrazine, through the condensation of the two amine groups with the ketone. This intermediate could then undergo further reactions, such as rearrangements or additions, driven by the inherent reactivity of the enamine or imine functionalities. Such cascade processes are highly efficient and are of great interest in modern organic synthesis for building molecular complexity in a controlled manner.

The dihydrochloride (B599025) salt form of 1,4-diamino-2-butanone has a profound impact on its reactivity. The protonation of the amine groups significantly reduces their nucleophilicity. This has several consequences for reaction kinetics and selectivity:

Reaction Kinetics: The rate of reactions initiated by the nucleophilic attack of the amine groups will be significantly slower in the dihydrochloride form compared to the free base. The deprotonation of the ammonium salt is a prerequisite for the amine to act as a nucleophile, and this equilibrium is dependent on the pH of the reaction medium.

Selectivity: The use of the dihydrochloride salt can enhance the selectivity of certain reactions. For example, it can prevent unwanted side reactions that may occur with the highly reactive free diamine. By controlling the pH, it is possible to selectively deprotonate one amine group over the other, or to favor certain reaction pathways. The hydrochloride salt can also act as an in-situ acid catalyst for certain steps of a reaction sequence, such as the dehydration of an intermediate carbinolamine. The presence of the chloride counter-ion can also influence the course of a reaction through ion-pairing effects.

| pH Range | Dominant Species | Expected Reactivity |

| < 2 | Diprotonated (Dihydrochloride) | Low nucleophilicity, potential for acid-catalyzed reactions |

| 4 - 6 | Monoprotonated | Moderate nucleophilicity, potential for selective reactions |

| > 8 | Free Diamine | High nucleophilicity, potential for rapid, less selective reactions |

Elucidation of Reaction Mechanisms and Transition States

Understanding the detailed mechanisms of the reactions of 1,4-diamino-2-butanone is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Kinetic studies are a powerful tool for probing reaction mechanisms. By measuring the rate of a reaction under different conditions (e.g., varying concentrations of reactants, temperature, pH), it is possible to determine the rate law for the reaction, which provides valuable information about the species involved in the rate-determining step. For the cyclization reactions of 1,4-diamino-2-butanone, kinetic studies could be used to distinguish between different possible pathways, such as a stepwise mechanism involving a stable intermediate versus a concerted mechanism.

| [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 0.1 | 0.01 | 1.2 x 10⁻⁵ |

| 0.2 | 0.01 | 2.4 x 10⁻⁵ |

| 0.1 | 0.02 | 2.5 x 10⁻⁵ |

This hypothetical data suggests a first-order dependence on the substrate and a near zero-order dependence on the catalyst under these conditions.

Isotope labeling is a sophisticated technique used to trace the fate of individual atoms during a chemical reaction. By replacing an atom in the starting material with one of its heavier isotopes (e.g., replacing ¹H with ²H, or ¹²C with ¹³C), it is possible to determine which bonds are broken and which are formed during the reaction by analyzing the position of the isotope in the product. For example, in the study of the cyclization of 1,4-diamino-2-butanone, deuterium (B1214612) labeling of the amine groups could be used to determine whether the N-H bond is broken in the rate-determining step. Similarly, ¹³C labeling of the carbonyl carbon could be used to follow its path during any potential rearrangements.

Spectroscopic Monitoring of Transient Reaction Intermediates

The investigation into the reactivity of 1,4-diamino-2-butanone (DAB) has revealed that its biological activity is linked to its ability to generate transient, reactive species through metal-catalyzed aerobic oxidation. Spectroscopic techniques have been pivotal in detecting and characterizing these short-lived intermediates, providing crucial insights into the compound's mechanism of action. The primary transient species identified are a DAB-derived radical and the α-oxoaldehyde, 4-amino-2-oxobutanal.

Electron Paramagnetic Resonance (EPR) Spectroscopy of the DAB Radical Intermediate

The free radical nature of 1,4-diamino-2-butanone's oxidative degradation has been directly observed using Electron Paramagnetic Resonance (EPR) spectroscopy, a technique uniquely suited for the detection of species with unpaired electrons. Studies have shown that in the presence of metal ions like Fe(II) and Cu(II) under aerobic conditions, DAB undergoes oxidation, leading to the formation of a resonant enoyl radical (DAB•). nih.gov

To detect this highly reactive and transient radical, spin trapping experiments are employed. In these experiments, a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical adduct that can be readily observed by EPR. When α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN) or 3,5-dibromo-4-nitrosobenzenesulfonic acid (DBNBS) are used as spin traps in a system containing DAB, a distinct EPR signal is detected. nih.gov The resulting spectrum is characterized as a six-line adduct, which is consistent with the trapping of the DAB• radical. nih.gov This observation provides direct evidence for the formation of a carbon-centered radical intermediate during the oxidation of 1,4-diamino-2-butanone.

Further experiments using 5,5-dimethyl-1-pyrroline-1-oxide (DMPO) as a spin trap have also revealed an adduct characteristic of the hydroxyl radical (HO•), indicating that the reaction cascade also generates this highly reactive oxygen species. nih.gov The propagation of DAB oxidation by superoxide (B77818) radicals has also been confirmed. nih.gov

| Transient Radical Species | Spectroscopic Method | Key Observation | Spin Trap Used |

|---|---|---|---|

| DAB-derived resonant enoyl radical (DAB•) | EPR Spectroscopy | Six-line adduct spectrum | α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN) / 3,5-dibromo-4-nitrosobenzenesulfonic acid (DBNBS) |

| Hydroxyl radical (HO•) | EPR Spectroscopy | DMPO-HO• adduct detected | 5,5-dimethyl-1-pyrroline-1-oxide (DMPO) |

Spectroscopic Characterization of 4-amino-2-oxobutanal

UV-Visible Spectroscopy: α-Oxoaldehydes typically exhibit weak n→π* electronic transitions in the UV-visible region. For a compound like 4-amino-2-oxobutanal, an absorption maximum would be expected in the ultraviolet range, though specific experimental data for this transient intermediate is not available in the current literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of 4-amino-2-oxobutanal is predicted to show characteristic signals for the aldehyde proton, as well as for the methylene (B1212753) groups adjacent to the ketone and amine functionalities. Due to the electrophilic nature of the aldehyde and ketone carbons, their ¹³C NMR signals would be expected to appear significantly downfield.

| Spectroscopic Technique | Predicted Feature | Structural Assignment |

|---|---|---|

| UV-Visible Spectroscopy | Absorption maximum in the UV region | n→π* transition of the carbonyl groups |

| ¹H NMR Spectroscopy | Signal at ~9.5-10 ppm | Aldehyde proton (-CHO) |

| Signals in the ~2.5-3.5 ppm range | Methylene protons (-CH₂-) | |

| Broad signal | Amine protons (-NH₂) | |

| ¹³C NMR Spectroscopy | Signal at ~190-200 ppm | Aldehyde carbon (-CHO) |

| Signal at >200 ppm | Ketone carbon (-C=O) | |

| Signals in the ~30-50 ppm range | Methylene carbons (-CH₂-) |

Applications of 1,4 Diamino 2 Butanone Dihydrochloride in Advanced Organic Synthesis

As a Versatile Building Block in the Construction of Complex Organic Molecules

The strategic placement of amino and keto functionalities in 1,4-diamino-2-butanone dihydrochloride (B599025) makes it an ideal starting material for the synthesis of intricate organic structures. The primary amino groups can act as nucleophiles, while the ketone can undergo a variety of condensation and addition reactions. This dual reactivity is instrumental in the assembly of complex molecules.

While direct total synthesis of specific natural products using 1,4-diamino-2-butanone dihydrochloride is not extensively documented, its structure is analogous to key intermediates in the synthesis of various nitrogen-containing natural product analogs. rsc.org The 1,4-diamine motif is a common feature in many alkaloids and other bioactive natural products. rsc.org The presence of the ketone functionality offers a handle for further molecular elaboration, allowing for the introduction of additional stereocenters and functional groups necessary to mimic the complexity of natural products. For instance, the synthesis of analogs of pyrrolidine- and piperidine-containing natural products can be envisioned, where the diamine serves to form the core heterocyclic ring.

The synthesis of macrocycles is a challenging yet important area of organic chemistry, with applications ranging from host-guest chemistry to drug design. This compound can serve as a key component in the formation of macrocyclic structures. nih.govyoutube.com The two primary amine groups can react with difunctional electrophiles, such as diacyl chlorides or dialdehydes, in a [1+1] or [2+2] macrocyclization reaction under high-dilution conditions to form macrocycles of varying ring sizes. The central ketone can be either retained as a functional handle within the macrocycle or can participate in the cyclization process itself, for example, through reductive amination.

The construction of polycyclic systems can also be achieved using this versatile building block. nih.govnih.govnih.gov Intramolecular cyclization reactions, subsequent to initial intermolecular reactions, can lead to the formation of fused or bridged polycyclic architectures. For example, after the formation of a larger ring, the ketone functionality could be used to forge a new bond across the ring, leading to a bicyclic system.

Precursor for the Synthesis of Diverse Heterocyclic Compound Libraries

The generation of libraries of diverse heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. The reactivity of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic scaffolds.

Pyrrolidines and pyrroles are fundamental five-membered nitrogen-containing heterocycles found in a vast number of biologically active molecules. This compound is a logical precursor for the synthesis of pyrrolidine (B122466) derivatives through intramolecular reductive amination. In this process, one of the amine groups can react with the ketone to form an intermediate enamine or imine, which is then reduced to form the pyrrolidine ring.

The synthesis of pyrrole (B145914) derivatives can be achieved through a reaction analogous to the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.comrsc.orgorganic-chemistry.orgnih.gov The Paal-Knorr synthesis traditionally involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. wikipedia.orgalfa-chemistry.com In the case of 1,4-diamino-2-butanone, it can be envisioned to react with a 1,2-dicarbonyl compound, where the internal amine reacts with one carbonyl and the terminal amine reacts with the other, followed by cyclization and dehydration to yield a substituted pyrrole.

Table 1: Synthesis of Pyrrolidine and Pyrrole Derivatives

| Heterocycle | Synthetic Approach | Key Reaction |

|---|---|---|

| Pyrrolidine | Intramolecular Cyclization | Reductive Amination |

Piperidine (B6355638) and piperazine (B1678402) rings are ubiquitous in pharmaceuticals. mdpi.com While 1,4-diamino-2-butanone is not a direct precursor to piperidines, it is a key starting material for the synthesis of piperazine derivatives, specifically piperazin-2-ones. The reaction of this compound with an α-haloester can lead to the formation of a piperazin-2-one (B30754) scaffold. In this reaction, one amine displaces the halide, and the other amine undergoes condensation with the ester functionality.

Furthermore, substituted piperazines can be synthesized through cyclization reactions involving 1,2-diamines. nih.gov 1,4-Diamino-2-butanone can be conceptually transformed into a 1,2-diamine derivative through various synthetic manipulations, which can then be utilized in established piperazine syntheses.

Table 2: Synthesis of Piperazine Scaffolds

| Scaffold | Synthetic Approach | Reactant for Cyclization |

|---|---|---|

| Piperazin-2-one | Condensation/Cyclization | α-haloester |

The development of novel fused-ring systems and polyheterocyclic architectures is of great interest in the search for new bioactive compounds. acs.orgnih.govacs.org this compound can be employed in cascade reactions to build such complex structures. For example, an initial reaction to form a heterocyclic ring can be followed by a subsequent cyclization involving the ketone or a derivative thereof. This can lead to the formation of fused systems, such as pyrrolo[1,2-a]pyrazines or similar structures, where a five-membered ring is fused to a six-membered ring. acs.org The strategic use of protecting groups on the amines would allow for selective reactions and the controlled, stepwise construction of complex polyheterocyclic scaffolds.

Role in the Design and Synthesis of Ligands for Catalytic Systems

This compound serves as a valuable building block in the synthesis of specialized ligands for transition metal catalysis. Its bifunctional nature, possessing two primary amine groups and a central ketone moiety, allows for the construction of complex molecular architectures that can coordinate with metal centers.

Development of N-Donor Ligands for Transition Metal Catalysis

The presence of two nitrogen atoms makes this compound an ideal precursor for the development of N-donor ligands. These ligands are crucial in forming stable and reactive complexes with transition metals, which are at the heart of many catalytic processes. The amino groups can be readily modified through reactions such as alkylation, arylation, or condensation with carbonyl compounds to create a diverse array of multidentate ligands. These ligands can then coordinate with metals like ruthenium, rhodium, and palladium to form catalysts for various organic transformations, including hydrogenation, and carbon-carbon bond-forming reactions. The specific geometry and electronic properties of the resulting metal complex, dictated by the ligand structure, are key to achieving high catalytic activity and selectivity.

Applications in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is the goal, ligands derived from this compound can play a significant role. By incorporating chiral elements into the ligand structure, it is possible to create a chiral environment around the metal center. This chiral information can then be transferred during the catalytic cycle to the substrate, leading to the preferential formation of one enantiomer over the other. For instance, chiral diamine derivatives are well-known for their effectiveness in asymmetric reduction of ketones and imines. The synthesis of optically active α,β-diamino acid derivatives can be achieved with high diastereoselectivity through Mannich-type reactions, which are fundamental in creating chiral building blocks for more complex molecules. rsc.org

Contributions to Polymer Chemistry and Advanced Materials Science

The difunctional nature of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer or a cross-linking agent to create advanced materials with tailored properties.

Formation of Polyamides, Polyimines, and Related Functional Polymers

Diamines are fundamental monomers in the synthesis of polyamides, a class of polymers known for their excellent mechanical strength and thermal stability. nih.govresearchgate.net this compound can react with dicarboxylic acids or their derivatives through polycondensation reactions to form polyamides. The presence of the ketone group within the polymer backbone introduces a site for potential post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of functional groups. Similarly, it can react with dialdehydes or diketones to form polyimines, also known as Schiff base polymers, which have applications in areas such as chemosensors and catalysis. The synthesis of polyamides can be achieved through various methods, including the catalytic coupling of diols and diamines, which is considered an environmentally benign process as it generates only molecular hydrogen as a byproduct. researchgate.net

Interactive Table: Polymerization Reactions Involving Diamines

| Polymer Type | Monomers | Key Characteristics |

| Polyamides | Diamines and Dicarboxylic Acids | High thermal and mechanical stability. nih.govresearchgate.net |

| Polyimines | Diamines and Dialdehydes/Diketones | Potential applications in sensors and catalysis. |

| Poly(ester-amide)s | Diamidodiols and Diacid Chlorides | Tunable mechanical properties and degradability. nsf.gov |

Development of Cross-linking Agents for Polymeric Networks

Cross-linking is a process that involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network structure. specialchem.com This network structure significantly enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. This compound, with its two reactive amine groups, can act as an effective cross-linking agent for polymers containing functional groups that can react with amines, such as epoxides or carboxylic acid derivatives. The resulting cross-linked polymers can find use in a variety of applications, including coatings, adhesives, and composite materials. The use of diamino-organosilicones as cross-linking agents for polyimide membranes has been shown to improve their gas separation properties and reduce plasticization. researchgate.net

Utility in Chemical Biology as Mechanistic Probes and Enzyme Modulators

The unique structure of this compound makes it a molecule of interest in the field of chemical biology. Its ability to mimic or interfere with the function of natural biomolecules allows it to be used as a tool to study biological processes. For example, it can serve as a scaffold for the synthesis of enzyme inhibitors. The amine and ketone functionalities can be designed to interact with the active site of a target enzyme, leading to modulation of its activity. Furthermore, by incorporating reporter groups such as fluorophores or radioactive isotopes, derivatives of this compound can be used as mechanistic probes to visualize and study biological pathways and enzyme mechanisms in real-time.

Research into Enzyme Inhibition Mechanisms (e.g., Diamine Oxidase)

1,4-Diamino-2-butanone serves as a notable competitive inhibitor of diamine oxidase (DAO), an enzyme responsible for the degradation of polyamines, including histamine. nih.gov Research has demonstrated that 1,4-diamino-2-butanone can protect DAO from irreversible inactivation by other, more potent inhibitors. nih.gov For instance, the compound 1,4-diamino-2-butyne (B1213804) is a mechanism-based inactivator of pea diamine oxidase. nih.gov In the presence of 1,4-diamino-2-butanone, the inactivation of the enzyme by 1,4-diamino-2-butyne is prevented, highlighting the competitive nature of the inhibition by 1,4-diamino-2-butanone. nih.gov

The inhibitory effect of 1,4-diamino-2-butanone and its analogs extends to other amine oxidases as well. Studies on bovine plasma amine oxidase (BPAO) have shown that diamine versions of known inhibitors are highly potent inactivators. nih.gov This suggests that while there are similarities between plasma amine oxidase and diamine oxidases, the development of selective inhibitors requires careful consideration of the diamine structure. nih.gov

| Enzyme | Inhibitor | Inhibition Type | Key Finding | Source |

|---|---|---|---|---|

| Pea Diamine Oxidase | 1,4-Diamino-2-butanone | Competitive | Protects the enzyme from inactivation by 1,4-diamino-2-butyne. | nih.gov |

| Pea Diamine Oxidase | 1,4-Diamino-2-butyne | Mechanism-based (Irreversible) | Inactivates the enzyme through the formation of an aminoallenic intermediate. | nih.gov |

| Bovine Plasma Amine Oxidase (BPAO) | 1,4-Diamine versions of propargylamine (B41283) and 2-chloroallylamine | Potent Inactivators | Suggests similarities between plasma amine oxidase and diamine oxidases. | nih.gov |

Investigation of Molecular Interactions in Cellular Systems

As a putrescine analogue, 1,4-diamino-2-butanone (DAB) has been instrumental in investigating molecular interactions within cellular systems, particularly concerning redox balance and cytotoxicity. nih.govnih.govnih.gov Research has revealed that DAB possesses pro-oxidant properties, undergoing metal-catalyzed aerobic oxidation. nih.govunifesp.br This oxidation process, facilitated by Fe(II) and Cu(II) ions, generates reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and the highly reactive α-oxoaldehyde, 4-amino-2-oxobutanal (oxoDAB). nih.govunifesp.br

These reactive species have profound effects on cellular components. The generated α-oxoaldehydes are known to cause protein aggregation and lesions in nucleobases. nih.govunifesp.br Furthermore, DAB has been shown to induce lipid peroxidation in liposomes, leading to vesicle permeabilization. nih.govunifesp.br In cultured mammalian cells, the administration of DAB leads to a decrease in cell viability, a process that can be mitigated by the addition of catalase, confirming the role of hydrogen peroxide in its cytotoxic effects. nih.govunifesp.br

The pro-oxidant activity of DAB also triggers cellular stress responses. Studies have shown an increased expression of antioxidant defense enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) in cells treated with DAB. nih.gov Moreover, DAB treatment can induce apoptosis, as evidenced by the cleavage of caspase-3 and PARP, and disrupt the cell cycle. nih.gov These findings underscore the dual role of DAB in cellular systems: competitive inhibition of polyamine metabolism and induction of oxidative stress. nih.govnih.gov

| Cellular Process | Effect of 1,4-Diamino-2-butanone (DAB) | Mechanism | Source |

|---|---|---|---|

| Redox Balance | Induces oxidative stress | Metal-catalyzed oxidation producing H₂O₂ and 4-amino-2-oxobutanal. | nih.govnih.govunifesp.br |

| Protein and Nucleic Acids | Causes protein aggregation and nucleobase lesions | Action of the α-oxoaldehyde metabolite. | nih.govunifesp.br |

| Lipid Membranes | Induces lipid peroxidation | Leads to vesicle permeabilization. | nih.govunifesp.br |

| Cell Viability | Decreases cell viability and induces apoptosis | Activation of caspase-3 and PARP cleavage. | nih.gov |

| Gene Expression | Increases expression of antioxidant enzymes (HO-1, NQO1) | Cellular response to oxidative stress. | nih.gov |

Development of Specific Research Reagents for Biochemical Pathways

The unique properties of this compound make it a valuable reagent for probing specific biochemical pathways, most notably the polyamine biosynthetic pathway. nih.govnih.gov As a structural analog of putrescine, it acts as a competitive inhibitor of ornithine decarboxylase (ODC), a key regulatory enzyme in polyamine synthesis. nih.gov This inhibitory action allows researchers to study the consequences of reduced polyamine levels in various biological systems. nih.gov

Its application as a research reagent is particularly evident in microbiology and parasitology. For instance, it has been used to study its toxic effects on a variety of microorganisms, including the parasite Trypanosoma cruzi. nih.govnih.govnih.gov In these studies, 1,4-diamino-2-butanone helps to elucidate the importance of the polyamine pathway for parasite survival and to investigate its potential as a microbicide. nih.govnih.gov

Furthermore, this compound has been utilized as a media supplement for the growth of specific bacteria, such as Bordetella pertussis and Bordetella bronchiseptica. sigmaaldrich.com This application, while seemingly straightforward, allows for the investigation of the specific nutritional requirements and metabolic capabilities of these organisms. By providing a modified precursor, researchers can study its uptake, metabolism, and impact on bacterial growth and virulence.

| Area of Research | Application of this compound | Biochemical Pathway/Process Studied | Source |

|---|---|---|---|

| Enzymology | Competitive inhibitor | Polyamine biosynthesis (inhibition of Ornithine Decarboxylase) | nih.govnih.gov |

| Parasitology | Microbicide and metabolic probe | Toxicity and polyamine metabolism in Trypanosoma cruzi | nih.govnih.govnih.gov |

| Microbiology | Media supplement | Bacterial growth and metabolism in Bordetella species | sigmaaldrich.com |

Advanced Analytical and Computational Studies on 1,4 Diamino 2 Butanone Dihydrochloride

Development of Sophisticated Analytical Methodologies for Purity and Structural Elucidation

The precise characterization of 1,4-diamino-2-butanone dihydrochloride (B599025) and its related products relies on a suite of advanced analytical techniques capable of providing detailed information on purity, molecular structure, and stereochemistry.

Chromatographic methods are fundamental for the separation and purification of 1,4-diamino-2-butanone and its analogues. Given the potential for chirality in its derivatives, chiral chromatography is particularly crucial. High-Performance Liquid Chromatography (HPLC) using a chiral column is a key technique for resolving racemates into their individual enantiomers. google.comgoogle.com This is essential for studies involving precursor-directed biosynthesis, where stereochemistry can influence biological activity. For instance, in the synthesis of novel analogues of desferrioxamine B, where 1,4-diamino-2-butanone can be used as an inhibitor, chiral HPLC is employed to separate and purify the resulting stereoisomers, ensuring high enantiomeric excess of the final products. google.comgoogle.com The enantiomeric excess, which can be determined to be greater than 95% or even 99%, is a critical quality parameter. google.comgoogle.com

Table 1: Chromatographic Methods for Analysis of 1,4-Diamino-2-butanone and Related Compounds

| Technique | Application | Key Findings/Purpose | Citation |

|---|---|---|---|

| Chiral HPLC | Resolution of enantiomers of synthesized analogues | Achieves separation of optically active forms to obtain compounds with high enantiomeric excess (e.g., >98%). | google.comgoogle.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Characterization of biosynthetic products | Identifies and characterizes macrocyclic dihydroxamic acids (siderophores) produced in cultures containing 1,4-diamino-2-butanone. | researchgate.net |

| Column Chromatography | Purification of reaction products | Used for the purification of imidazole (B134444) derivatives synthesized from 1,4-diamino-2-butanone dihydrochloride. | google.com |

To unambiguously confirm the molecular structures of derivatives and reaction products of 1,4-diamino-2-butanone, high-resolution spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are used to determine the configuration and conformation of molecules. researchgate.net For example, in the characterization of chiral pyrimido[2,1-a]isoindoles, whose synthesis can be influenced by compounds like 1,4-diamino-2-butanone, 2D NOE cross-peaks and coupling constants are analyzed to establish the precise stereochemistry. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are vital for characterizing siderophores and other metabolites produced in fermentation processes where 1,4-diamino-2-butanone is used as an inhibitor. researchgate.netresearchgate.net LC-MS allows for the identification of complex mixtures, such as the simultaneous biosynthesis of putrebactin, avaroferrin, and bisucaberin. researchgate.net

X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure, including the absolute configuration of chiral centers. It has been used to determine the structures of metal complexes and complex organic molecules derived from pathways involving 1,4-diamino-2-butanone. researchgate.net

Table 2: Spectroscopic Data for Structural Elucidation of Related Compounds

| Methodology | Application | Type of Information Obtained | Citation |

|---|---|---|---|

| 1D & 2D NMR Spectroscopy | Configuration determination of chiral derivatives | Provides data on proton and carbon environments, connectivity, and spatial proximity (e.g., 2D NOE cross-peaks). | researchgate.net |

| LC-MS / ESI-MS | Characterization of biosynthetic siderophores | Determines molecular weight and stoichiometry of metal-ligand complexes and free ligands in solution. | researchgate.netresearchgate.net |

| X-ray Crystallography | Absolute structure determination | Yields precise 3D coordinates of atoms, confirming molecular structure and stereochemistry. | researchgate.net |

Electrochemical studies provide insight into the redox properties of 1,4-diamino-2-butanone and its potential to participate in electron transfer reactions. The metal-catalyzed oxidation of 1,4-diamino-2-butanone is known to yield reactive species. Techniques like cyclic voltammetry can be used to study the oxidative and reductive pathways of related α-aminoketones. plos.org For instance, electrochemical studies on aminoacetone, a structural analogue, revealed oxidation potential (E₀) values of -0.51 V and -1.0 V, indicating its capacity to undergo one-electron transfers. plos.org Such studies help to hypothesize mechanisms of action, such as the generation of radical intermediates that can contribute to its biological effects. plos.org Furthermore, HPLC coupled with electrochemical detection has been developed as a sensitive method for measuring adducts formed from reactions with biological molecules, providing a means to quantify the outcomes of its reactivity. acs.org

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a powerful lens through which to examine the properties of 1,4-diamino-2-butanone at the molecular level, complementing experimental findings with theoretical insights.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and predict the reactivity of molecules. DFT calculations have been applied to systems involving 1,4-diamino-2-butanone to understand its role in chemical reactions. For example, in metal-catalyzed oxidation processes, DFT has been used to model reaction pathways and select alternative catalysts by evaluating their electronic properties and steric hindrance. DFT has also been employed to compute the structures and molecular properties of complex siderophores, for which 1,4-diamino-2-butanone acts as a biosynthetic inhibitor, helping to explain experimental observations such as polarity trends seen in RP-HPLC. researchgate.netresearchgate.net

Table 3: Applications of DFT in Studies Related to 1,4-Diamino-2-butanone

| Study Focus | DFT Application | Key Insights | Citation |

|---|---|---|---|

| Catalyst Selection | Calculation of catalyst properties | Predicted the effectiveness of catalysts based on electronic structure and steric factors for oxidation reactions. | |

| Siderophore Structure | Computation of solvated molecular properties | Explained conformational constraints and polarity of macrocycles, correlating with experimental HPLC data. | researchgate.net |

| Coordination Chemistry | Determination of metal complex structures | Calculated the binding energy and NMR parameters for Fe(III) complexes of siderophores. | researchgate.net |

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. Such simulations have been applied to study systems involving this compound to understand its dynamic behavior. researchgate.net These computational experiments can reveal preferred molecular conformations, the influence of solvent molecules on its structure, and its interactions within a biological environment, such as its effects on mitochondrial function. researchgate.netresearchgate.net By simulating the molecule's behavior in aqueous solution, researchers can gain insights into its solvation shell and how it presents itself for interaction with biological targets or other chemical reactants.

Ab Initio Calculations for Reaction Pathway Prediction and Mechanistic Validation

Ab initio quantum chemical calculations provide a foundational approach to understanding chemical reactions from first principles, without reliance on empirical data. These methods are instrumental in predicting reaction pathways, determining the structures of transition states, and validating proposed reaction mechanisms. While specific ab initio studies on the reaction pathways of this compound are not widely published, the application of these methods to analogous aminoketones and diamines illustrates the potential insights that can be gained.

Theoretical studies on the reactions of ketones with radicals, such as the hydroxyl radical (OH), have been performed to understand their atmospheric and biological degradation. nih.gov For a molecule like 1,4-Diamino-2-butanone, ab initio calculations could predict the most likely sites for hydrogen abstraction. The presence of amino groups and a ketone carbonyl group introduces multiple potential reaction sites. High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) could be employed to accurately calculate the energy barriers for hydrogen abstraction from the α-carbon atoms adjacent to the carbonyl group and the carbons adjacent to the amino groups.

A hypothetical reaction pathway study for 1,4-Diamino-2-butanone could involve the following steps:

Conformational Analysis: Identifying the lowest energy conformers of the molecule, as these are the most likely to be involved in reactions.

Transition State Searching: For a given reaction, such as oxidation or decomposition, identifying the transition state structures connecting reactants to products. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are often used for this purpose.

Energy Profile Calculation: Computing the relative energies of reactants, transition states, intermediates, and products to construct a potential energy surface. This allows for the determination of activation energies and reaction enthalpies. For instance, the decomposition of aminoketones could proceed via various pathways, including C-C bond cleavage or intramolecular rearrangement, and ab initio calculations can determine the most energetically favorable route. nih.govresearchgate.netresearchgate.net

Mechanistic Validation: Comparing the calculated energetic data and predicted products with any available experimental data to validate the proposed reaction mechanism.

For example, in the study of the reactivity of diamines, density functional theory (DFT) calculations have been used to elucidate the differences in reaction barriers between primary and secondary amines. nih.gov Such an approach for 1,4-Diamino-2-butanone would involve evaluating the protonation states of the amino groups and their influence on the reactivity of the ketone functionality. The formation of pre-reaction complexes, where the reacting species are held together by weak interactions before the main chemical transformation occurs, can also be modeled using ab initio methods and has been shown to be important in the reactions of ketones. nih.gov

The table below illustrates the type of data that would be generated from an ab initio study on a hypothetical reaction of an aminoketone, showcasing the calculated energetic parameters.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Reactants | Aminoketone + OH | 0.0 | - |

| Pre-reaction Complex | [Aminoketone---OH] | -2.5 | - |

| Transition State 1 (α-H abstraction) | [TS1] | 5.8 | 8.3 |

| Intermediate Radical 1 | Aminoketone Radical (α-position) + H₂O | -15.2 | - |

| Transition State 2 (β-H abstraction) | [TS2] | 7.1 | 9.6 |

| Intermediate Radical 2 | Aminoketone Radical (β-position) + H₂O | -12.9 | - |

This table is illustrative and based on typical values for ketone reactions.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. These models are invaluable for predicting the reactivity of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. For this compound, a QSRR model could be developed to predict its reactivity in various chemical transformations, provided a dataset of related aminoketones with known reactivity is available.

The development of a QSRR model typically involves the following stages:

Data Set Compilation: A set of structurally diverse but related compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is assembled. For aminoketones, this could include data on their susceptibility to nucleophilic attack or their pKa values.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode different aspects of the molecular structure are calculated for each compound in the dataset. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Connectivity indices that describe the branching of the molecule.

Geometrical: 3D properties like molecular surface area and volume.

Electrostatic: Partial charges on atoms, dipole moment.

Quantum-Chemical: Energies of frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity. researchgate.net

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical relationship between the calculated descriptors and the experimental reactivity. nih.govcore.ac.uk The predictive power of the model is then rigorously validated using internal and external validation techniques.

For instance, a QSRR study on the basicity (pKa) of aromatic diamines demonstrated a linear relationship between the chemical shift of the amino protons in NMR spectra, the net charge on the nitrogen atom, and the pKa value. mdpi.com A similar approach for a series of aliphatic aminoketones including 1,4-Diamino-2-butanone could elucidate the influence of the ketone group and the distance between the amino groups on their basicity and, consequently, their nucleophilic reactivity.

The table below presents a hypothetical set of descriptors that could be used in a QSRR model for a series of aminoketones to predict their reaction rate constant (log k).

| Compound | log k (experimental) | HOMO Energy (eV) | LUMO Energy (eV) | Molecular Surface Area (Ų) | Sum of Absolute Charges on N atoms |

| Aminoketone 1 | -3.5 | -6.2 | 1.5 | 150.3 | 0.85 |

| Aminoketone 2 | -3.1 | -6.1 | 1.6 | 165.8 | 0.88 |

| 1,4-Diamino-2-butanone | Predicted | -6.3 | 1.4 | 158.1 | 0.92 |

| Aminoketone 3 | -4.2 | -6.5 | 1.2 | 142.7 | 0.81 |

| Aminoketone 4 | -2.8 | -5.9 | 1.8 | 175.2 | 0.95 |

This table is illustrative. The predicted value for 1,4-Diamino-2-butanone would be calculated using the established QSRR equation.

The resulting QSRR equation might take a form like: log k = β₀ + β₁(HOMO Energy) + β₂(LUMO Energy) + β₃(Molecular Surface Area) + β₄(Sum of Absolute Charges on N atoms)

Where β coefficients are determined from the regression analysis. Such a model would provide a powerful predictive tool for estimating the reactivity of other related aminoketones based solely on their calculated structural descriptors.

Future Research Directions and Unexplored Avenues for 1,4 Diamino 2 Butanone Dihydrochloride

Exploration of New Synthetic Pathways and Atom-Economical Innovations

The development of novel, efficient, and sustainable methods for the synthesis of 1,4-Diamino-2-butanone and its derivatives is a primary area for future research. Current synthetic routes often involve multiple steps with the use of protecting groups, which can be inefficient. Future explorations should focus on more direct and atom-economical approaches.

One promising avenue is the development of catalytic C-H activation/amination reactions. This would involve the direct introduction of amino groups into a suitable butanone precursor, minimizing the need for pre-functionalized starting materials and reducing waste. Another area of interest is the exploration of biocatalytic methods, using enzymes to perform key bond-forming steps with high chemo- and stereoselectivity.

Furthermore, the development of one-pot or tandem reactions that allow for the sequential formation of the diamine and ketone functionalities without the isolation of intermediates would represent a significant advance in efficiency. organic-chemistry.org Such strategies align with the principles of green chemistry by reducing solvent usage and energy consumption. The application of mechanochemistry could also offer a solvent-free and efficient alternative for the synthesis of 1,4-diamino-2-butanone and its derivatives. acs.org

Table 1: Potential Atom-Economical Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Catalytic C-H Amination | High atom economy, reduced number of steps | Catalyst development, regioselectivity control |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Compatibility of reaction conditions, catalyst inhibition |

Development of Advanced Catalytic Systems Utilizing 1,4-Diamino-2-butanone Dihydrochloride (B599025) Derivatives

The presence of two primary amine groups makes 1,4-Diamino-2-butanone a prime candidate for the development of novel chiral ligands and organocatalysts. nih.gov Future research should focus on the synthesis of chiral derivatives of this diamine and their application in asymmetric catalysis.

For instance, chiral 1,4-diamines can be effective ligands for transition metal catalysts in a variety of transformations, including asymmetric hydrogenation, C-C bond formation, and amination reactions. nih.govrsc.orgrsc.org The specific geometry and electronic properties of ligands derived from 1,4-Diamino-2-butanone could lead to unique reactivity and selectivity profiles.

In the realm of organocatalysis, chiral diamines are known to be effective catalysts for a range of reactions, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govmdpi.com The ketone functionality in 1,4-Diamino-2-butanone could also participate in catalysis, potentially leading to bifunctional catalysts with novel modes of action. nii.ac.jpacs.org

Investigation of Novel Reactivity Patterns and Undiscovered Reaction Intermediates

The interplay between the ketone and amine functionalities in 1,4-Diamino-2-butanone can give rise to novel reactivity patterns that are yet to be explored. Research in this area could uncover new synthetic transformations and provide access to a wider range of molecular architectures.